Mullit

Übersicht

Beschreibung

It was first discovered on the Isle of Mull in Scotland, which is how it got its name . Mullite is an important constituent of ceramic whiteware, porcelains, and high-temperature insulating and refractory materials . It is known for its high melting point, low thermal expansion, and excellent thermal shock resistance .

Wissenschaftliche Forschungsanwendungen

Mullite has a wide range of scientific research applications, including:

Refractories: Mullite is used in refractory materials for furnaces and kilns due to its high melting point and thermal shock resistance.

Filtration: Mullite is used in filtration systems due to its porosity and chemical resistance.

Electronics: Mullite is used in electronic applications due to its low dielectric constant and high electrical resistance.

Optics: Mullite is used in optical applications due to its transparency in the infrared range.

Wirkmechanismus

Target of Action

Mullite, a rare silicate mineral, is primarily targeted in the field of ceramics and advanced ceramic materials . It plays a significant role due to its high creep resistance, low thermal expansion coefficient, excellent corrosion resistance, and thermal shock resistance .

Mode of Action

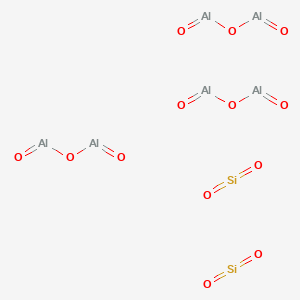

Mullite interacts with its targets by providing structural stability and resistance to high temperatures . It forms two stoichiometric forms: 3Al2O3·2SiO2 or 2Al2O3·SiO2 . Unusually, mullite has no charge-balancing cations present, resulting in three different aluminium sites: two distorted tetrahedral and one octahedral .

Biochemical Pathways

For instance, it is a common reaction product of most aluminum silicates at high temperatures .

Result of Action

The primary result of mullite’s action is the enhancement of the mechanical properties of the materials it is incorporated into. It contributes to the high mechanical strength and thermal shock resistance of ceramics . It also has potential applications in electronic packaging, infrared wave transmittance, high-temperature optical windows, and other fields .

Action Environment

The action of mullite can be influenced by environmental factors such as temperature and pressure. For instance, the formation of mullite upon heating depends on the spatial scale at which the components are mixed . Also, the needle shape mullite forms at about 1400 °C and the needles will interlock, contributing to the high mechanical strength of porcelain .

Vorbereitungsmethoden

Mullite can be synthesized through various methods, including:

Sol-Gel Method: This method involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce mullite.

Molten Salt Growth Method: This method involves dissolving the raw materials in a molten salt and then cooling the solution to precipitate mullite crystals.

Reaction Sintering Method: This method involves mixing alumina and silica powders and then heating them to high temperatures to form mullite.

Solid State Synthesis Method: This method involves the direct reaction of alumina and silica at high temperatures to form mullite.

In Situ Production Method: This method involves the formation of mullite within a composite material during its processing.

Liquid State Synthesis Method: This method involves the precipitation of mullite from a liquid solution.

Analyse Chemischer Reaktionen

Mullite undergoes various chemical reactions, including:

Oxidation: Mullite can undergo oxidation reactions at high temperatures, which can affect its structural properties.

Reduction: Mullite can be reduced in the presence of reducing agents, leading to changes in its chemical composition.

Substitution: Mullite can undergo substitution reactions where certain ions in its structure are replaced by other ions.

Common reagents used in these reactions include aluminum nitrate, tetraethyl orthosilicate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Mullite is often compared with other aluminosilicate minerals such as sillimanite, kyanite, and andalusite. These minerals have similar chemical compositions but different crystal structures and properties . For example:

Sillimanite: Sillimanite has a similar chemical composition to mullite but a different crystal structure.

Kyanite: Kyanite has a different crystal structure and is stable at high pressures.

Andalusite: Andalusite has a similar chemical composition to mullite but a different crystal structure.

Mullite’s uniqueness lies in its combination of high thermal stability, low thermal expansion, and excellent mechanical properties, making it an ideal material for high-temperature applications .

Eigenschaften

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHJGOXRZJKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6O13Si2 | |

| Record name | mullite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mullite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.6-2.7 g/cm³ | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1302-93-8, 142844-00-6 | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1700-2040 °C | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: What is the molecular formula of mullite?

A1: Mullite is represented by the general formula Al2(Al2+2xSi2-2x)O10–x, where x ranges from 0.17 to 0.50. [] This highlights the variable composition of mullite, which can significantly influence its properties.

Q2: What is the significance of the 3:2 mullite composition?

A2: High-temperature mullite, with a composition of 3Al2O3 · 2SiO2, represents the most thermodynamically stable crystalline form under high pressure and temperature. [] This makes it desirable for applications involving extreme conditions.

Q3: How does the microstructure of sintered mullite fiber evolve with temperature?

A3: Calcined mullite fiber exhibits a complete mullite phase. Sintering at 1500°C for 3 hours leads to fully grown mullite crystals. [] This suggests a temperature-dependent crystal growth mechanism.

Q4: Does mullite exhibit any unique thermal expansion behavior?

A4: Yes, both 2:1 and 3:2 mullite exhibit negative thermal expansion at low temperatures along the a-cell parameter, and consequently, in cell volume. [] This unusual behavior is more pronounced in 2:1 mullite.

Q5: Why is mullite considered a suitable material for high-temperature applications?

A5: Mullite possesses desirable properties such as low thermal expansion, high thermal shock resistance, high creep resistance, and excellent chemical inertness. [] These properties make it suitable for demanding applications like refractory materials and high-temperature filters.

Q6: Can mullite be used as a protective coating for other materials at high temperatures?

A6: Yes, mullite coatings, particularly those applied through chemical vapor deposition (CVD), are excellent candidates for protecting silicon carbide (SiC) from corrosion and recession in high-temperature applications. [] This is attributed to the formation of a well-adhered, protective oxide layer.

Q7: How does the addition of mullite affect the properties of zirconia ceramics?

A9: Dispersing 15% by mass of mullite in yttria-stabilized tetragonal zirconia polycrystal (3Y-TZP) enhances wear resistance, despite decreasing mechanical properties. [] This improvement is attributed to the load-bearing capacity and crack propagation resistance provided by the rod-like mullite grains.

Q8: What are the common methods for synthesizing mullite?

A8: Mullite can be synthesized using various methods, including:

- Sol-gel method: This method offers excellent control over stoichiometry and produces high-purity mullite powder. [, , ]

- Reaction sintering: This technique involves the reaction of natural bauxite, fly ash, and precipitated silica. []

- In situ reaction sintering: This method utilizes a mixture of coal fly ash, calcined bauxite, and ball clay to create porous mullite-based materials. []

Q9: How does the addition of boehmite affect the sintering behavior of mullite?

A11: Boehmite acts as a sintering aid, promoting secondary mullitization at lower temperatures. Adding 1.2% boehmite results in superior thermo-mechanical properties in the sintered body due to the formation of a desirable microstructure. []

Q10: Can waste materials be utilized in the production of mullite?

A12: Yes, waste materials like coal fly ash, gangue, and slime can be incorporated as raw materials in the production of mullite-based porous ceramics. [, ] This approach promotes waste recycling and contributes to a circular economy.

Q11: What is the role of additives like NH4F in the fabrication of porous mullite ceramics?

A13: NH4F acts as a morphology-controlling agent. Its addition to a kaolinite-based mixture promotes the in situ growth of needle-like mullite whiskers, which enhance the mechanical strength of the final porous ceramic. []

Q12: How does the morphology of mullite grains impact the mechanical properties of composites?

A14: The presence of elongated, needle-like mullite grains enhances the mechanical strength and toughness of mullite-based composites. [] This is attributed to the effective load transfer and crack deflection mechanisms provided by the elongated grain morphology.

Q13: What role does zirconia play in enhancing the mechanical properties of mullite composites?

A15: The addition of zirconia, particularly in its stabilized form (e.g., 2Y-TZP), improves the toughness of mullite composites. This improvement stems from the toughening mechanisms associated with zirconia, such as transformation toughening and crack bridging. []

Q14: Can the mechanical properties of mullite composites be further enhanced by incorporating silicon carbide (SiC)?

A16: Yes, the addition of nano-sized SiC to mullite/zirconia composites results in significant improvements in mechanical properties, including strength and toughness. [] The nano-SiC particles hinder grain growth, refine the microstructure, and promote the formation of low-energy grain boundaries.

Q15: What are the potential applications of mullite in dental materials?

A18: Monolithic mullite materials have shown promising wear resistance properties, surpassing those of conventional alumina and alumina-mullite composites used in dental applications. [] This suggests mullite's potential as a durable material for dental restorations.

Q16: How is mullite used in the development of lightweight proppants?

A19: Porous mullite, with its lightweight and high-strength characteristics, is a suitable material for proppants used in the oil and gas industry. [] These proppants help maintain fractures in the rock formation, allowing for efficient extraction of oil and gas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)